molecular formula C15H15FN2O B7455367 1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea

1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea

Cat. No. B7455367
M. Wt: 258.29 g/mol
InChI Key: ZOAJEJHUHLQUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, Flumazenil, and is a benzodiazepine antagonist that is used to reverse the effects of sedatives and hypnotics.

Mechanism of Action

Flumazenil acts as a competitive antagonist at the benzodiazepine receptor site in the central nervous system. It binds to the receptor site and prevents the binding of benzodiazepines, which in turn reverses the effects of sedatives and hypnotics.
Biochemical and Physiological Effects:
Flumazenil has been shown to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. In addition, Flumazenil has also been shown to decrease the levels of cortisol in the body, which can reduce stress and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Flumazenil in lab experiments is its specificity for the benzodiazepine receptor site. This makes it an ideal tool for studying the effects of benzodiazepines on the central nervous system. However, one of the limitations of using Flumazenil is its short half-life, which can make it difficult to study the long-term effects of benzodiazepines.

Future Directions

There are several future directions for research on Flumazenil. One potential direction is to investigate its potential applications in the treatment of other medical conditions such as anxiety, depression, and epilepsy. Another potential direction is to develop more potent benzodiazepine antagonists that can be used to reverse the effects of sedatives and hypnotics more effectively. Finally, there is also a need for further research to understand the long-term effects of benzodiazepines on the central nervous system.

Synthesis Methods

The synthesis of Flumazenil can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-fluorobenzylamine with 1-methyl-3-phenylurea in the presence of a catalyst such as palladium on carbon. The reaction mixture is then heated under reflux conditions to produce Flumazenil in high yields.

Scientific Research Applications

Flumazenil has been extensively studied in the scientific community due to its potential applications in the field of medicinal chemistry. It is primarily used as a benzodiazepine antagonist to reverse the effects of sedatives and hypnotics. In addition, Flumazenil has also been investigated for its potential applications in the treatment of other medical conditions such as anxiety, depression, and epilepsy.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-1-methyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-18(11-12-7-5-6-10-14(12)16)15(19)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJEJHUHLQUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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